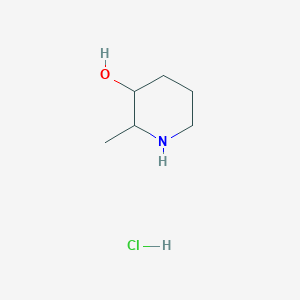

2-Methylpiperidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

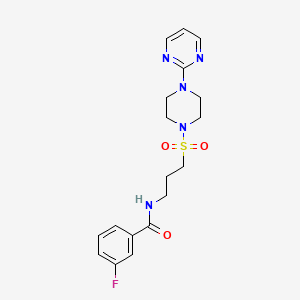

“2-Methylpiperidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1864051-72-8 . It has a molecular weight of 151.64 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO.ClH/c1-5-6(8)3-2-4-7-5;/h5-8H,2-4H2,1H3;1H . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

1. Crystal Structure Analysis

The study by Dega-Szafran et al. (2006) focuses on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a compound related to 2-Methylpiperidin-3-ol hydrochloride. They report on its preparation, crystal structure, and molecular interactions, highlighting its significance in structural chemistry and molecular design (Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006).

2. Catalysis and Hydrodenitrogenation

Egorova et al. (2002) investigated the hydrodenitrogenation (HDN) of 2-methylpyridine, involving this compound. This study is crucial for understanding catalytic processes and the role of hydrogen atoms in these reactions (Egorova, Zhao, Kukula, & Prins, 2002).

3. Hydrodenitrogenation Mechanism Analysis

Oyama and Lee (2005) studied the hydrodenitrogenation mechanism of 2-methylpiperidine over various catalysts. Their work provides insight into the reaction mechanisms on nickel phosphide and sulfides, crucial for chemical engineering and process optimization (Oyama & Lee, 2005).

4. Influence of Halide Anions

Szafran et al. (2005) explored the molecular structure of N-methylpiperidine betaine monocation and its interaction with halide anions. This study is significant in the field of molecular chemistry, particularly in understanding the role of halide anions in molecular structures (Szafran, Dega-Szafran, Jaskólski, Addlagatta, & Dulewicz, 2005).

5. Absorption of Carbon Dioxide

Choi et al. (2012) investigated the absorption of carbon dioxide using mixed aqueous absorbents with 2-methylpiperidine as a promoter. Their research is relevant for environmental science and engineering, particularly in carbon capture technologies (Choi, Oh, Jo, Yoon, Jeong, & Nam, 2012).

6. Vibrational Spectra Analysis

Erdoğdu and Güllüoǧlu (2009) performed an analysis of the vibrational spectra of 2 and 3-methylpiperidine, which is essential for understanding the physical properties of these molecules and their applications in spectroscopy (Erdoğdu & Güllüoǧlu, 2009).

7. Fmoc Chemistry Application

Liu and Mayer (2013) reported on the Fmoc compatible procedure for the preparation of C-terminal thioester peptides using 2-methylpiperidine. This is crucial for peptide synthesis and pharmaceutical applications (Liu & Mayer, 2013).

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with it, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines, which “2-Methylpiperidin-3-ol hydrochloride” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

2-methylpiperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-6(8)3-2-4-7-5;/h5-8H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUAUEZKXDSBLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)

![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)

![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)